N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, starting with the preparation of the thiazole ring and the morpholine ring. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the morpholine ring.
Coupling Reactions: The final step involves coupling the thiazole and morpholine intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H27N3O3S2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-3-ethyl-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H27N3O3S2/c1-4-26-22(16-30-23(26)24-20-10-6-5-7-11-20)19-9-8-12-21(13-19)31(27,28)25-14-17(2)29-18(3)15-25/h5-13,16-18H,4,14-15H2,1-3H3 |
InChI Key |
LWZOZYJBGVJDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Origin of Product |
United States |
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